molecular formula C23H21N5OS B2394932 1-acetyl-5-bromo-N-(4-ethoxyphenyl)-N-ethyl-2-methylindoline-6-sulfonamide CAS No. 1207052-48-9

1-acetyl-5-bromo-N-(4-ethoxyphenyl)-N-ethyl-2-methylindoline-6-sulfonamide

Cat. No. B2394932
CAS RN: 1207052-48-9
M. Wt: 415.52
InChI Key: FIFSXSDSQUDCPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the accessed sources .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the accessed sources .

Scientific Research Applications

Enzyme Inhibition and Drug Design

1-acetyl-5-bromo-N-(4-ethoxyphenyl)-N-ethyl-2-methylindoline-6-sulfonamide and its derivatives have been extensively studied for their enzyme inhibitory potential, particularly focusing on acetylcholinesterase (AChE) and carbonic anhydrases (hCA) I and II isoenzymes. These studies are essential in the context of drug design for neurodegenerative diseases like Alzheimer's, where enzyme inhibition plays a crucial role. The compounds synthesized in these studies exhibited significant inhibitory activities, suggesting their potential as therapeutic agents. Detailed in silico studies and docking analyses further strengthen the understanding of these compounds' inhibitory mechanisms, providing valuable insights into their therapeutic potential (Bilginer et al., 2020), (Riaz, 2020).

Synthesis and Characterization of Derivatives

A variety of synthetic methodologies have been developed to create derivatives of 1-acetyl-5-bromo-N-(4-ethoxyphenyl)-N-ethyl-2-methylindoline-6-sulfonamide. These derivatives have been characterized using various spectroscopic techniques, such as NMR and mass spectrometry. The synthesized compounds exhibit diverse biological activities, making them interesting candidates for further pharmacological studies. The studies underscore the potential of these derivatives in drug development and other biologically relevant applications (Khazaei et al., 2014), (Abbasi et al., 2014).

Antioxidant Activity and Potential in Food Industry

Certain derivatives of 1-acetyl-5-bromo-N-(4-ethoxyphenyl)-N-ethyl-2-methylindoline-6-sulfonamide exhibit potent antioxidant activities. These activities are often stronger than or comparable to commercial antioxidants, suggesting the potential application of these compounds in preventing oxidative deterioration in the food industry and possibly as therapeutic agents in medicine for diseases where oxidative stress is a contributing factor (Li et al., 2011), (Zhao et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the accessed sources .

Future Directions

The future directions or potential applications of this compound are not specified in the accessed sources .

properties

IUPAC Name

1-(4-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-5-9-19(10-6-16)28-22(18-4-3-13-24-15-18)21(26-27-28)23(29)25-14-17-7-11-20(30-2)12-8-17/h3-13,15H,14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFSXSDSQUDCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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